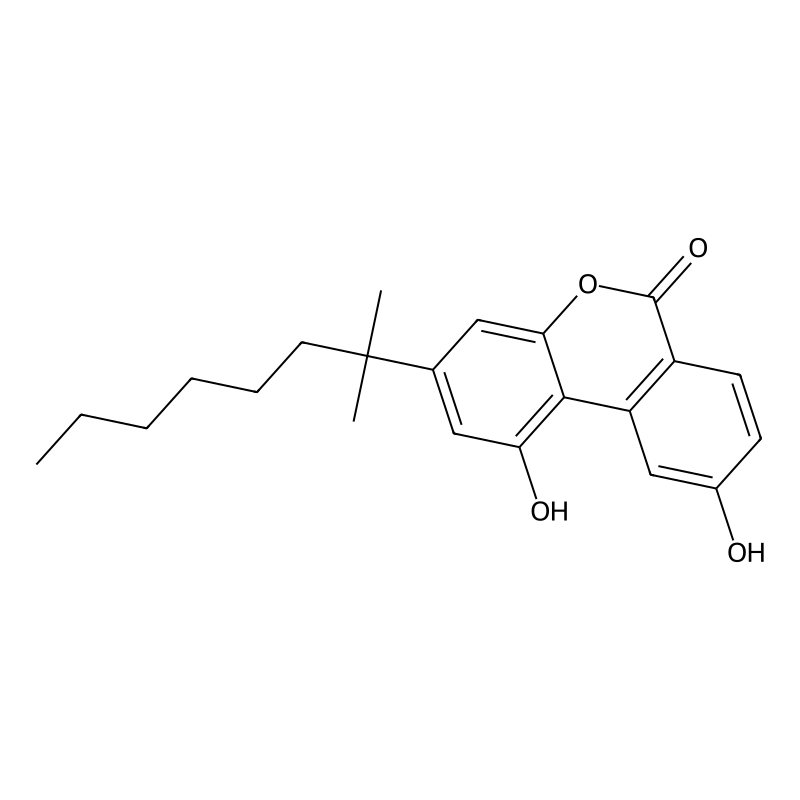6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy- is a complex organic compound characterized by its unique dibenzo[b,d]pyran structure. This compound has a molecular formula of and a molecular weight of approximately 354.4 g/mol. The structure features two hydroxyl groups at the 1 and 9 positions, alongside a branched alkyl chain at the 3 position, which significantly influences its chemical properties and biological activities .
The chemical reactivity of 6H-Dibenzo(b,d)pyran-6-one derivatives often involves electrophilic aromatic substitution and nucleophilic addition reactions due to the presence of the hydroxyl groups and the electron-rich nature of the dibenzo[b,d]pyran system. For instance, reactions with various electrophiles can lead to the formation of different derivatives, which may exhibit altered pharmacological properties .
This compound has been studied for its potential biological activities, particularly in relation to its interaction with cannabinoid receptors. Research indicates that it may selectively bind to the CB2 receptor, which is implicated in various physiological processes including immune response modulation and pain relief. The presence of hydroxyl groups enhances its binding affinity and selectivity towards these receptors . Furthermore, some derivatives of this compound have shown promise as anxiolytic agents and hypotensive drugs, suggesting a range of therapeutic applications .
Synthesis of 6H-Dibenzo(b,d)pyran-6-one derivatives typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic precursors with cyclopentanone derivatives in the presence of catalysts such as palladium or other transition metals under controlled conditions. For example, using an enamine derived from cyclopentanone can yield various substituted dibenzo[b,d]pyrans . Additionally, methods involving direct alkylation or acylation at specific positions on the dibenzo[b,d]pyran framework have been explored to introduce alkyl chains like the 1,1-dimethylheptyl group.
The applications of 6H-Dibenzo(b,d)pyran-6-one extend into pharmacology and medicinal chemistry. Its derivatives are being investigated for their potential use as therapeutic agents for conditions such as anxiety disorders, hypertension, and possibly as anti-inflammatory drugs due to their interaction with cannabinoid receptors . Moreover, their unique structural properties make them candidates for further exploration in drug design.
Interaction studies have primarily focused on the binding affinity of 6H-Dibenzo(b,d)pyran-6-one derivatives to cannabinoid receptors. These studies utilize techniques such as radiolabeled ligand binding assays to determine how well these compounds interact with CB1 and CB2 receptors. Results indicate a preferential binding to CB2 receptors, which is significant for developing targeted therapies for inflammatory conditions and pain management .
Several compounds share structural similarities with 6H-Dibenzo(b,d)pyran-6-one, including:
Uniqueness: The specific substitution pattern at the 3 position (with a 1,1-dimethylheptyl group) distinguishes this compound from others in its class. This unique alkyl chain influences both its pharmacokinetics and receptor selectivity, potentially leading to different therapeutic effects compared to structurally similar compounds.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Wikipedia
Dates
2: Khanolkar AD, Lu D, Ibrahim M, Duclos RI Jr, Thakur GA, Malan TP Jr, Porreca F, Veerappan V, Tian X, George C, Parrish DA, Papahatjis DP, Makriyannis A. Cannabilactones: a novel class of CB2 selective agonists with peripheral analgesic activity. J Med Chem. 2007 Dec 27;50(26):6493-500. Epub 2007 Nov 27. PubMed PMID: 18038967.
3: Mukherjee S, Adams M, Whiteaker K, Daza A, Kage K, Cassar S, Meyer M, Yao BB. Species comparison and pharmacological characterization of rat and human CB2 cannabinoid receptors. Eur J Pharmacol. 2004 Nov 28;505(1-3):1-9. PubMed PMID: 15556131.








